![molecular formula C19H11ClFNO4 B5909457 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5909457.png)
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one, also known as CNFP, is a synthetic compound that has been widely used in scientific research. CNFP is a member of the chalcone family, which is a group of organic compounds that have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, which is a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one in lab experiments is its wide range of biological activities. This compound has been found to have anticancer, anti-inflammatory, and antimicrobial properties, which makes it a useful tool for studying these processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the specific molecular targets of this compound. Additionally, further studies could be conducted to determine the safety and toxicity of this compound in vivo. Finally, this compound could be further explored as a potential therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one involves the condensation of 2-chloro-4-nitroacetophenone with 4-fluorobenzaldehyde in the presence of a base such as potassium hydroxide. The resulting chalcone intermediate is then cyclized using an acid catalyst such as hydrochloric acid to form this compound. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one has been extensively used in scientific research due to its various biological activities. It has been found to have anticancer, anti-inflammatory, and antimicrobial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO4/c20-17-11-14(22(24)25)5-8-16(17)19-10-7-15(26-19)6-9-18(23)12-1-3-13(21)4-2-12/h1-11H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMEXSLBRCOFZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(1-piperidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5909382.png)

![1-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5909394.png)
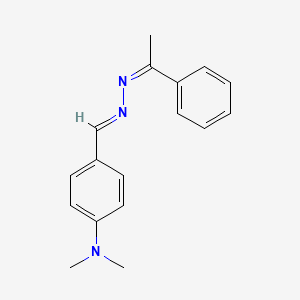

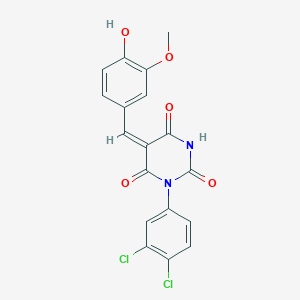
![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)
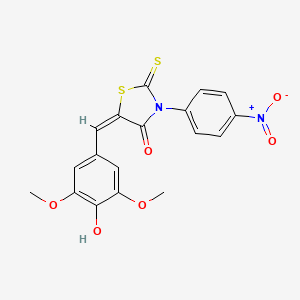
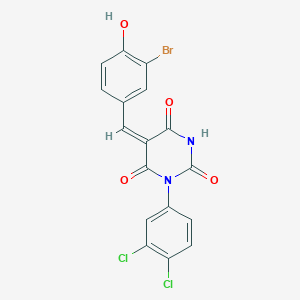
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5909449.png)
![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
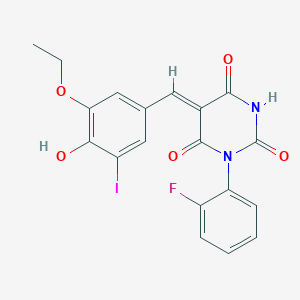
![1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
